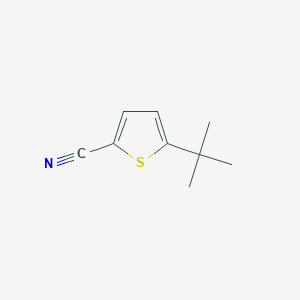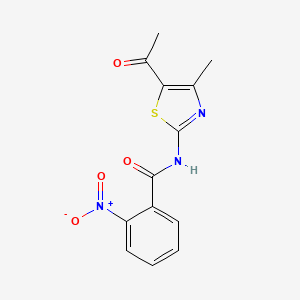
N'-(2-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide (N-CBT), also known as 2-chlorobenzoyl-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide, is an organic compound that has been used in several scientific research applications. It is a member of the family of thiophene-based compounds and is a versatile building block for the synthesis of various derivatives. N-CBT has been used in the synthesis of various pharmaceuticals, agrochemicals, and other bioactive molecules. N-CBT has also been used in the synthesis of various polymers, dyes, and other materials.
Applications De Recherche Scientifique
Multi-Targeted Kinase Inhibitors and Apoptosis Inducers
This compound has been found to be a potential multi-targeted kinase inhibitor and apoptosis inducer . It has shown promising cytotoxic effects against different cancer cell lines . Notably, it has exhibited significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . It has also been found to induce cell cycle arrest and apoptosis in HepG2 cells .
Antibacterial Activity
The compound has shown strong antibacterial properties . It has been tested against two Gram-positive bacteria, Bacillus subtilis and Staphylococcus aureus, two Gram-negative bacteria, Pseudomonas aeruginosa and Escherichia coli, and one pathogenic fungi Candida albicans .
Antitubercular Activity
In addition to its antibacterial properties, the compound has also shown strong antitubercular properties . It has been found to inhibit the enoyl ACP reductase and DHFR enzymes, which are crucial for the survival of Mycobacterium tuberculosis .
Molecular Docking Studies
Molecular docking studies have indicated that this compound has similar binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites . This suggests that it could be a promising candidate for further development as a multi-targeted kinase inhibitor with enhanced potency .
Anti-Inflammatory and Analgesic Activities
While not directly related to “2-chloro-N’-[3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]benzohydrazide”, indole derivatives, which share a similar structure, have shown anti-inflammatory and analgesic activities . This suggests that “2-chloro-N’-[3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]benzohydrazide” might also have potential in these areas.
Potential Use in the Synthesis of New Compounds
The compound could potentially be used in the synthesis of new compounds . For example, it could be used to synthesize new heterocycles .
Propriétés
IUPAC Name |
N'-(2-chlorobenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-12-6-2-1-5-11(12)15(21)18-19-16(22)14-13(7-10-23-14)20-8-3-4-9-20/h1-10H,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMBPFDJOZNMFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=C(C=CS2)N3C=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

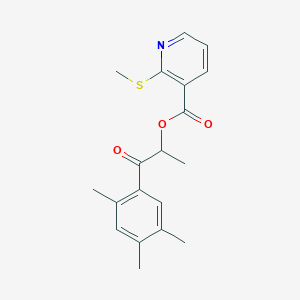
![(Z)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2965300.png)

![1-[(4-Chlorophenyl)methyl]-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2965304.png)

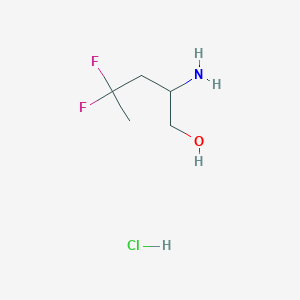
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2965308.png)
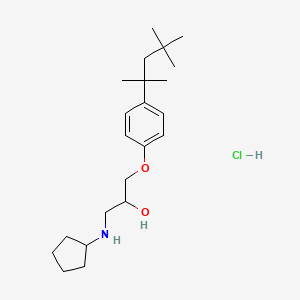
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2965310.png)



